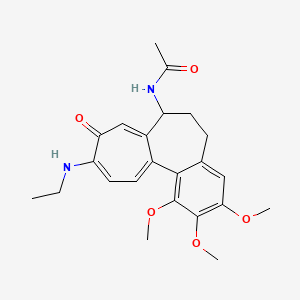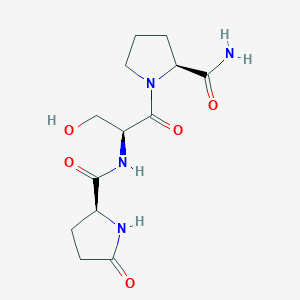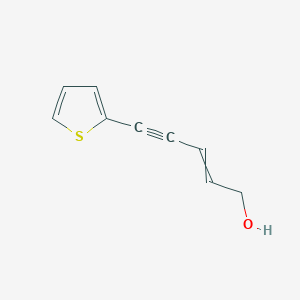
5-(Thiophen-2-YL)pent-2-EN-4-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol is a chemical compound that features a thiophene ring attached to a pentenynol chain. This compound is of interest due to its unique structure, which combines aromatic, alkyne, and alcohol functionalities, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol typically involves the coupling of thiophene derivatives with alkyne-containing compounds. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where a thiophene halide reacts with a terminal alkyne in the presence of a palladium catalyst and a base. The reaction conditions often involve solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, can enhance yield and reduce production costs. Additionally, purification techniques like distillation and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent in solvents like dichloromethane or acetone.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol or methanol.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Thiophen-2-ylpent-2-en-4-yn-1-one.
Reduction: this compound to 5-(Thiophen-2-yl)pent-2-en-4-ene.
Substitution: 5-(Bromothiophen-2-yl)pent-2-en-4-yn-1-ol.
Wissenschaftliche Forschungsanwendungen
5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Wirkmechanismus
The mechanism of action of 5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol depends on its application. In biological systems, it may interact with cellular targets through its thiophene ring, which can engage in π-π interactions with aromatic amino acids in proteins. The alkyne and alcohol functionalities can also participate in hydrogen bonding and covalent modifications of biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pent-4-yn-1-ol: Similar alkyne and alcohol functionalities but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the alkyne and alcohol groups.
5-Hydroxy-1-pentyne: Similar structure but without the thiophene ring.
Uniqueness
5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol is unique due to the combination of its thiophene ring with alkyne and alcohol groups, providing a versatile scaffold for various chemical transformations and applications. This unique structure allows it to participate in a wide range of reactions and makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
62826-55-5 |
|---|---|
Molekularformel |
C9H8OS |
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
5-thiophen-2-ylpent-2-en-4-yn-1-ol |
InChI |
InChI=1S/C9H8OS/c10-7-3-1-2-5-9-6-4-8-11-9/h1,3-4,6,8,10H,7H2 |
InChI-Schlüssel |
YHILKFNYJHZQLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C#CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


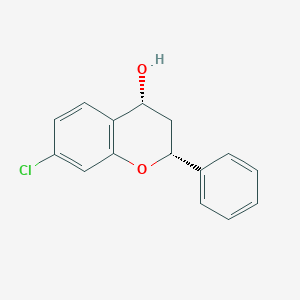


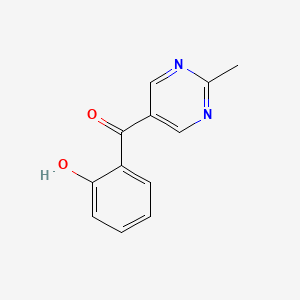

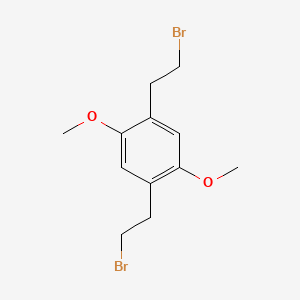
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)

![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
